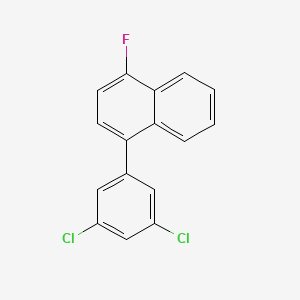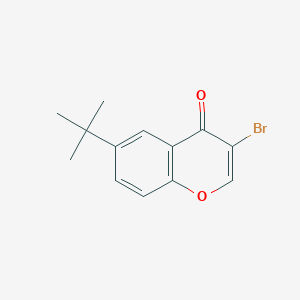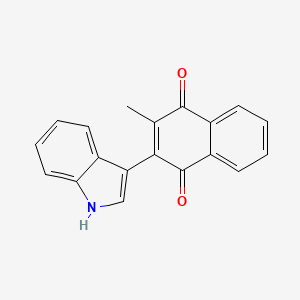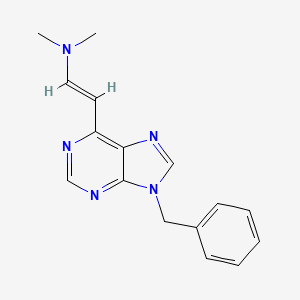
1-(3,5-Dichlorophenyl)-4-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,5-dichlorophenyl group and a fluorine atom
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)-4-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorophenylboronic acid with 4-fluoronaphthalene under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener reaction conditions to improve yield and reduce environmental impact .
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-4-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted position. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The naphthalene ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring typically results in the formation of naphthoquinones, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-4-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-4-fluoronaphthalene can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: This compound has a similar dichlorophenyl group but differs in the presence of a trifluoroethanone moiety instead of a naphthalene ring.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound contains a similar dichlorophenyl group but is part of a thiazole ring system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-11-7-10(8-12(18)9-11)13-5-6-16(19)15-4-2-1-3-14(13)15/h1-9H |
InChI Key |
ZMNKQMLIXZBPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-](/img/structure/B11841829.png)


![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)

![5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline](/img/structure/B11841854.png)


![tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11841863.png)
![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)

![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)


